molecular formula C10H12BrClO4S B1445019 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1344360-41-3

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1445019
CAS No.: 1344360-41-3
M. Wt: 343.62 g/mol
InChI Key: HNOISOIMHSYWOJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C10H12BrClO4S. It is a derivative of benzene, featuring a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride typically involves the following steps:

    Ethoxylation: The addition of ethoxyethoxy groups to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and sulfonylation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The bromine atom and the sulfonyl chloride group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, can react with the sulfonyl chloride group.

    Oxidizing Agents: Such as potassium permanganate, can oxidize the bromine atom.

    Reducing Agents: Such as lithium aluminum hydride, can reduce the sulfonyl chloride group.

Major Products:

    Substitution Products: Such as sulfonamides and sulfonate esters.

    Oxidation Products: Such as brominated benzenesulfonic acids.

    Reduction Products: Such as benzene derivatives with reduced sulfonyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its reactive functional groups.

Biology and Medicine:

    Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique reactivity.

    Biochemical Research: Used in studies involving enzyme inhibition and protein modification.

Industry:

    Material Science: Utilized in the production of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride involves its reactive functional groups:

    Sulfonyl Chloride Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.

    Bromine Atom: Can participate in electrophilic aromatic substitution reactions.

    Ethoxyethoxy Group: Provides steric hindrance and electronic effects that influence the compound’s reactivity.

Comparison with Similar Compounds

    5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

    5-Bromo-2-ethoxybenzene-1-sulfonyl chloride: Lacks the additional ethoxy group.

Uniqueness:

    Reactivity: The presence of both ethoxyethoxy and sulfonyl chloride groups provides unique reactivity compared to similar compounds.

    Applications: Its specific structural features make it suitable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOISOIMHSYWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344360-41-3
Record name 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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